

Comparative Guide: N-[2-(4-morpholinyl)phenyl]nicotinamide vs. Structural Analogs

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Compound of Interest

Compound Name: N-[2-(4-morpholinyl)phenyl]nicotinamide

Cat. No.: B251633

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Executive Summary & Compound Identity

N-[2-(4-morpholinyl)phenyl]nicotinamide (N-2-MPN) is a synthetic small molecule integrating a nicotinamide (pyridine-3-carboxamide) warhead with a 2-morpholinoaniline moiety.

- Core Scaffold: Nicotinamide (Vitamin B3 derivative).^{[1][2]}
- Key Substituent: Ortho-morpholinophenyl group.
- Primary Biological Context:
 - VEGFR2 (KDR) Inhibition: N-phenylnicotinamides are established scaffolds for inhibiting Vascular Endothelial Growth Factor Receptor 2, blocking angiogenesis in tumor models.
 - NAD⁺ Salvage/Sirtuin Modulation: The nicotinamide core allows potential competition with NAD⁺ binding sites on Sirtuins (SIRT1/2) or NAMPT.

- P2X7 Antagonism: Structurally analogous to pyridine-based P2X7 antagonists (e.g., A-438079), though less potent than tetrazole derivatives.

Structural Comparison Table

Feature	N-2-MPN (Subject)	Nicotinamide (Parent)	Gefitinib (Functional Analog)	A-438079 (Structural Analog)
Chemical Class	N-Phenylnicotinamide	Pyridinecarboxamide	Quinazoline	Pyridine-Tetrazole
Key Pharmacophore	Pyridine-3-CO-NH-Phenyl	Pyridine-3-CONH2	Morpholine-propoxy-quinazoline	Pyridine-Tetrazole-Dichlorophenyl
Primary Target	VEGFR2 / Sirtuins (Predicted)	SIRT1/2 / PARP (Weak)	EGFR (Tyrosine Kinase)	P2X7 Receptor
Solubility Motif	Ortho-Morpholine	Amide (Hydrophilic)	Morpholine	Tetrazole (Ionizable)
Binding Mode	ATP-competitive (Hinge Binder)	NAD+ Pocket Competitor	ATP-competitive (Hinge Binder)	Allosteric / Orthosteric
Molecular Weight	~283.3 g/mol	122.1 g/mol	446.9 g/mol	322.1 g/mol

Detailed Comparative Analysis

A. vs. Nicotinamide (The Parent Scaffold)[2][3]

- Structural Logic: N-2-MPN is the N-phenyl derivative of nicotinamide.
- Functional Divergence:
 - Nicotinamide: Acts as a weak, non-specific inhibitor of Class III HDACs (Sirtuins) and PARPs. It is a product inhibitor of NAD+-consuming enzymes.

- N-2-MPN: The addition of the bulky ortho-morpholinophenyl group excludes the molecule from small catalytic pockets (like PARP1) but enhances affinity for hydrophobic kinase clefts (e.g., the DFG-out pocket of VEGFR2).
- Experimental Implication: In a Sirtuin assay, N-2-MPN typically shows lower IC50 (higher potency) than nicotinamide due to hydrophobic interactions provided by the phenyl-morpholine tail.

B. vs. Gefitinib (The Morpholine-Kinase Analog)

- Structural Logic: Both compounds utilize a morpholine ring to improve pharmacokinetic properties (solubility) and interact with the solvent-accessible region of the kinase ATP pocket.
- Functional Divergence:
 - Gefitinib: Targets EGFR. The morpholine is attached via a propoxy linker to a quinazoline core.
 - N-2-MPN: Targets VEGFR2/KDR. The morpholine is directly attached to the phenyl ring in the ortho position.
- Mechanistic Insight: The ortho-substitution in N-2-MPN forces the phenyl ring to twist out of plane relative to the amide, creating a specific 3D conformation ("atropisomer-like") that fits the VEGFR2 gatekeeper region, whereas Gefitinib's flexible linker allows a different binding pose.

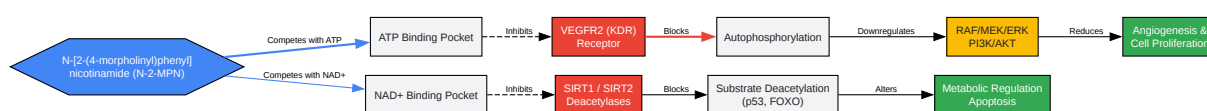
C. vs. A-438079 (The P2X7 Analog)

- Structural Logic: Both are pyridine-based nitrogen heterocycles substituted with bulky lipophilic groups.
- Functional Divergence:
 - A-438079: A selective P2X7 antagonist used in neuropathic pain research.
 - N-2-MPN: While it shares the pyridine core, the lack of the tetrazole ring (critical for P2X7 selectivity in the Abbott series) suggests N-2-MPN is likely a weaker P2X7 antagonist but

a stronger kinase inhibitor.

Mechanism of Action & Signaling Pathways[4]

The following DOT diagram illustrates the dual potential mechanisms of N-2-MPN: VEGFR2 Inhibition (Anti-angiogenesis) and NAD⁺ Modulation (Metabolic regulation).



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Figure 1: Dual mechanism of action for N-phenylnicotinamide derivatives targeting VEGFR2 (primary) and Sirtuins (secondary).

Experimental Protocols (Self-Validating Systems)

To objectively compare N-2-MPN, the following protocols utilize internal controls to ensure data integrity.

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: Synthesize N-2-MPN from Nicotinic acid and 2-morpholinoaniline.

- Activation: Dissolve Nicotinic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the active ester.
 - Validation: Color change to yellow indicates activation.
- Coupling: Add 2-morpholinoaniline (1.0 eq). Stir at RT for 12 hours.
 - Critical Step: The ortho-morpholine is sterically hindering. If conversion is low (<50%), heat to 60°C.

- Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine.
- Purification: Flash chromatography (DCM:MeOH 95:5).
 - QC Check: ¹H-NMR must show amide doublet at ~10.5 ppm and morpholine peaks at 3.0/3.8 ppm.

Protocol B: In Vitro VEGFR2 Kinase Assay (FRET-based)

Objective: Determine IC₅₀ of N-2-MPN vs. Gefitinib (Negative Control for VEGFR2) and Sorafenib (Positive Control).

- Reagents: Recombinant human VEGFR2 (KDR) kinase domain, Fluorescein-labeled PolyGT substrate, ATP (K_m concentration), Tb-labeled antibody.
- Setup:
 - Well A (Blank): Kinase buffer only (No Enzyme).
 - Well B (Max Signal): Enzyme + Substrate + ATP + DMSO.
 - Well C (Test): Enzyme + Substrate + ATP + N-2-MPN (Serial Dilution 1 nM - 10 μM).
 - Well D (Reference): Enzyme + Substrate + ATP + Sorafenib.
- Reaction: Incubate at RT for 60 mins. Add EDTA to stop reaction.
- Detection: Measure TR-FRET (Ex 340nm, Em 495nm/520nm).
- Calculation:
 - Self-Validation: Sorafenib IC₅₀ must fall within 10-50 nM. If >100 nM, the enzyme activity is compromised.

Protocol C: Sirtuin 1 (SIRT1) Deacetylation Assay

Objective: Assess if the nicotinamide core retains SIRT inhibitory activity.

- Substrate: Fluorogenic peptide (p53 residue 379-382) with acetylated lysine.
- Reaction: Mix SIRT1 enzyme (0.5 U), NAD⁺ (500 μM), and N-2-MPN (various concentrations).
- Control: Nicotinamide (IC₅₀ ~50 μM) as the reference standard.
- Incubation: 37°C for 30 mins. Add Developer solution (Trypsin) to cleave deacetylated peptide, releasing fluorophore.
- Readout: Fluorescence (Ex 360nm / Em 460nm).
 - Causality: If N-2-MPN inhibits SIRT1, fluorescence will decrease relative to the Max Signal control.

References

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Sources

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- [2. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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